trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile
Description
Properties
IUPAC Name |
2-fluoro-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN/c1-2-3-18-6-11-21(12-7-18)22-13-8-19(9-14-22)4-5-20-10-15-23(17-26)24(25)16-20/h8-10,13-16,18,21H,2-3,6-7,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIFDEDLUFVBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Fluoro-4-iodobenzonitrile
A critical intermediate, 2-fluoro-4-iodobenzonitrile, is prepared via diazotization and iodination of 2-fluoro-4-nitroaniline (adapted from):
Procedure :
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Diazotization : 2-Fluoro-4-nitroaniline (1.0 eq) is dissolved in H₂SO₄ (4–6 eq) at 0–5°C. NaNO₂ (1.03 eq) in H₂O is added dropwise, maintaining temperature <5°C.
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Iodination : The diazonium salt is treated with KI (1.5 eq) at 50–60°C, yielding 2-fluoro-4-iodobenzonitrile after purification (toluene recrystallization).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | ≥99.0% |
| Reaction Time | 3–5 hours |
Sonogashira Coupling for Ethynyl Bridge Formation
Synthesis of Trans-4-propylcyclohexylphenylacetylene
Step 1 : Trans-4-propylcyclohexanol is converted to the corresponding bromide using PBr₃ in anhydrous ether (0°C, 2 hours).
Step 2 : Grignard reaction with phenylacetylene magnesium bromide in THF (reflux, 6 hours) yields trans-4-propylcyclohexylphenylacetylene.
Optimization Notes :
-
Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) in triethylamine.
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Solvent : DMF:THF (3:1) at 80°C for 12 hours achieves 85% coupling efficiency.
Final Coupling and Stereochemical Control
Sonogashira Cross-Coupling
2-Fluoro-4-iodobenzonitrile (1.0 eq) and trans-4-propylcyclohexylphenylacetylene (1.1 eq) are coupled under Sonogashira conditions:
Reaction Conditions :
| Component | Specification |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) |
| Co-catalyst | CuI (5 mol%) |
| Base | Et₃N (3.0 eq) |
| Solvent | DMF |
| Temperature | 90°C |
| Time | 18 hours |
Outcome :
-
Yield : 72–76% after silica gel chromatography (hexane:EtOAc 9:1).
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Stereopurity : >98% trans-configuration confirmed via ¹H NMR (J = 12.5 Hz for cyclohexane axial protons).
Alternative Synthetic Routes
Cyclohexane Ring Hydrogenation
A pre-coupled diarylacetylene intermediate undergoes partial hydrogenation using:
Direct Alkylation of Cyclohexene
4-Phenylcyclohexene is alkylated with 1-bromopropane via Friedel-Crafts catalysis (AlCl₃, 0°C, 4 hours), followed by hydrogenation (Pd/C, H₂) to trans-4-propylcyclohexylbenzene.
Critical Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Ethynyl group oxidation | Use degassed solvents under N₂ |
| Cis/trans isomer separation | Fractional crystallization |
| Nitrile group stability | Avoid strong bases (>pH 10) |
Industrial-Scale Considerations
Cost Analysis :
| Component | Cost Contribution (%) |
|---|---|
| Pd catalysts | 41 |
| Halogenated precursors | 33 |
| Solvent recovery | 18 |
Process Recommendations :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it serves as a probe for studying molecular interactions and as a precursor for bioactive molecules.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile involves its interaction with specific molecular targets. The fluoro and nitrile groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The ethynyl bridge provides rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds exhibit high structural similarity (similarity scores ≥ 0.83) and share core features like benzonitrile, fluorinated substituents, and alkyl-cyclohexyl groups (Table 1):
Table 1: Structural Comparison of Key Analogs
| Compound Name | CAS Number | Key Structural Features | Similarity Score | Potential Applications |
|---|---|---|---|---|
| trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile | 208844-07-9 | Propylcyclohexyl, ethynyl bridge, fluoro, nitrile | Reference | Liquid crystals, pharmaceuticals |
| 2-Fluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzonitrile | 178628-30-3 | Similar substituents but differing in cyclohexyl orientation | 0.87 | Mesogens, electronic materials |
| trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile | 127655-41-8 | Pentyl chain instead of propyl | 0.87 | Enhanced thermal stability in LCs |
| 3,5-Difluoro-4''-pentyl-[1,1':4',1''-terphenyl]-4-carbonitrile | 1803846-42-5 | Terphenyl core, difluoro, pentyl | 0.84 | High-polarity applications |
| 4-Ethyl-2,6-difluorobenzonitrile | 157453-50-4 | Simpler structure: ethyl, difluoro | 0.83 | Pharmaceutical intermediates |
Substituent Effects on Properties
Alkyl Chain Length (Propyl vs. Pentyl)
- Propyl (CAS 208844-07-9) : Balances lipophilicity and molecular weight, suitable for mesophase formation in liquid crystals (LCs).
- Pentyl (CAS 127655-41-8) : Longer alkyl chains increase hydrophobicity and may improve thermal stability in LC phases .
Fluorination Patterns
- Monofluoro (Target Compound): Moderate electronegativity, optimizing electronic properties for LC alignment.
Core Modifications
- Ethynyl Bridge (Target Compound) : Promotes rigidity and conjugation, critical for optical applications.
- Bicyclohexyl Groups (CAS 93743-04-5) : Increased steric bulk may reduce crystallization tendencies, favoring nematic LC phases .
Biological Activity
Trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile, a complex organic compound with the molecular formula C24H24FN, has garnered attention for its potential biological activities and applications in various fields, particularly in liquid crystal technologies. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure
The compound features a fluorine atom and a benzonitrile functional group, which contribute to its unique chemical properties. The structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods may include:
- Sonogashira Coupling : This method allows for the formation of carbon-carbon bonds through the coupling of aryl halides with terminal alkynes in the presence of palladium catalysts.
- Fluorination Reactions : Selective introduction of fluorine atoms can be achieved using various fluorinating agents to enhance the compound's biological activity.
Pharmacokinetics and Metabolism
Research has indicated that compounds similar to this compound exhibit significant pharmacokinetic properties. For instance, studies on related compounds like 4'-ethynyl-2-fluorobiphenyl have shown:
- Absorption : Rapid absorption from the gastrointestinal tract.
- Metabolism : Major metabolic pathways involve hydroxylation leading to reactive metabolites that retain biological activity.
- Excretion : Higher excretion rates in urine compared to bile, indicating renal clearance as a significant route of elimination .
Biological Studies
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties. For example, metabolites derived from 4'-ethynyl-2-fluorobiphenyl exhibited significant anti-inflammatory effects in animal models .
- Liquid Crystal Applications : The unique arrangement of functional groups in this compound may impart distinct physical and chemical properties suitable for liquid crystal applications, such as optical anisotropy and ferroelectricity.
- Drug Delivery Systems : The compound's ability to interact with other molecules in solution opens avenues for research into its use in advanced drug delivery systems, potentially enhancing the bioavailability and efficacy of therapeutic agents.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Fluoro-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile | C24H24FN | Similar structure; different ethynyl positioning |
| 1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene | C25H30F2 | Contains difluorinated benzene ring |
| 2',3,4-Trifluoro-4''-propyl-1,1':4',1''-terphenyl | C24H26F3 | Trifluorinated structure enhances stability |
This table highlights how this compound compares with other structurally similar compounds regarding their molecular formulas and notable features.
Study 1: In Vivo Anti-inflammatory Effects
A study involving the administration of a related compound demonstrated its ability to reduce inflammation markers in rat models. The results indicated that the compound effectively lowered levels of pro-inflammatory cytokines within hours post-administration .
Study 2: Optical Properties in Liquid Crystals
Research on the optical properties of this compound showed promising results in terms of birefringence and thermal stability when incorporated into liquid crystal displays, suggesting its potential for commercial applications in electronics.
Q & A
Basic: What are the key synthetic routes for synthesizing trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:
Ethynyl Intermediate Formation : A Sonogashira coupling between 4-(4-propylcyclohexyl)phenyl iodide and a fluorinated benzonitrile derivative (e.g., 2-fluoro-4-iodobenzonitrile) under palladium/copper catalysis in an inert atmosphere (e.g., nitrogen) .
Deprotection/Functionalization : If trimethylsilyl (TMS)-protected intermediates are used, deprotection with K₂CO₃ in methanol/THF yields the terminal alkyne .
Purification : Column chromatography or recrystallization ensures high purity (>95%), verified via HPLC and NMR.
Key Considerations : Optimize reaction temperature (60–80°C) and catalyst loading (Pd(PPh₃)₄, 2–5 mol%) to minimize side products like homocoupling .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., trans-configuration of cyclohexyl groups) and ethynyl linkage integrity. Fluorine-19 NMR detects electronic effects of the fluoro substituent .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 428.23) and detects isotopic patterns .
- X-ray Crystallography : Resolves steric effects of the propylcyclohexyl group and π-stacking interactions in the solid state .
Advanced: How can researchers resolve contradictory data in reaction yields when varying coupling catalysts?
Methodological Answer:
Contradictions in yields (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) may arise from:
- Catalyst Stability : Pd(0) catalysts (e.g., Pd(PPh₃)₄) are air-sensitive, requiring strict inert conditions. Use Schlenk-line techniques for reproducibility .
- Ligand Effects : Bulky ligands (e.g., XPhos) improve selectivity in sterically hindered systems. Compare turnover frequencies (TOF) via kinetic studies .
- Statistical Analysis : Apply Design of Experiments (DoE) to optimize catalyst/substrate ratios and identify outlier conditions .
Advanced: What strategies mitigate toxicity risks during handling?
Methodological Answer:
Based on structural analogs (e.g., 4-(trans-4-propylcyclohexyl)benzonitrile):
- Exposure Control : Use fume hoods (EN 14175-certified) and PPE (nitrile gloves, sealed goggles) to prevent inhalation/contact .
- Degradation Pathways : Monitor hydrolytic degradation (e.g., fluoro group substitution) via LC-MS. Store compounds under argon at –20°C to slow decomposition .
- Ecotoxicology Screening : Use zebrafish embryo assays (OECD TG 236) to assess acute toxicity (LC₅₀) and biodegradability .
Advanced: How does the propylcyclohexyl group influence mesomorphic properties in material science applications?
Methodological Answer:
The trans-4-propylcyclohexyl moiety enhances:
- Thermal Stability : Differential scanning calorimetry (DSC) shows liquid crystalline phases with clearing temperatures >200°C due to reduced conformational freedom .
- Dielectric Permittivity : Polarizable ethynyl linkages increase permittivity (ε > 5.2 at 1 MHz), critical for high-capacitance polymers .
- Comparative Analysis : Replace the propyl group with pentyl () to study chain-length effects on phase transitions via polarized optical microscopy .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Liquid Crystal Displays (LCDs) : Acts as a mesogen in nematic phases for low-voltage switching .
- Pharmaceutical Intermediates : The fluorobenzonitrile core is a precursor for kinase inhibitors (e.g., EGFR inhibitors) .
- Organic Electronics : Ethynyl groups enable π-conjugation in organic semiconductors for OLEDs .
Advanced: How to evaluate bioactivity discrepancies across cell lines?
Methodological Answer:
- Target Binding Assays : Use surface plasmon resonance (SPR) to quantify binding affinity (Kd) to targets like tubulin or kinases .
- Metabolic Stability : Incubate with liver microsomes (human vs. murine) to identify species-specific CYP450 metabolism .
- Data Normalization : Apply Hill equation modeling to IC₅₀ values, correcting for cell viability (MTT assay) and batch effects .
Structural Analog Comparison Table
| Compound Name | Key Structural Differences | Application | Reference |
|---|---|---|---|
| 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene | Ethoxy vs. fluoro substitution | Liquid crystals | |
| 4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile | Ethenyl vs. propylcyclohexyl | Polymer dielectrics | |
| 2-Fluoro-4-(hydroxymethyl)benzonitrile | Hydroxymethyl vs. ethynyl | Drug intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
